molecular formula C25H21FN2O6S B2415401 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-99-0

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2415401
CAS No.: 866590-99-0
M. Wt: 496.51
InChI Key: UKCAPNLVGFNKPO-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with benzenesulfonyl, dimethoxy, and fluorophenyl groups, making it a subject of interest in medicinal chemistry and material science.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of quinazoline derivatives is diverse and depends on the specific biological activity. For example, they can inhibit thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase .

Future Directions

The future directions in the research of quinazoline derivatives, including “2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide”, involve the design and synthesis of new derivatives with improved biological activities and lower cytotoxicities . This includes the development of novel inhibitors reversing P-glycoprotein-mediated multidrug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation using benzenesulfonyl chloride and a base such as pyridine.

    Dimethoxylation: The dimethoxy groups are added through methylation reactions using methanol and a suitable catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-fluoroaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
  • 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-21-12-19-20(13-22(21)34-2)28(15-24(29)27-17-10-8-16(26)9-11-17)14-23(25(19)30)35(31,32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCAPNLVGFNKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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